N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine
Description
Properties
IUPAC Name |
1-phenyl-N,N-bis(trimethylsilylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NSi2/c1-17(2,3)13-16(14-18(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSRTBHGLKFZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932461 | |
| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144964-17-0 | |
| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
- Dissolve benzylamine in an anhydrous solvent such as tetrahydrofuran (THF).
- Add triethylamine to the solution to act as a base.
- Slowly add trimethylsilyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by distillation or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-1-(trimethylsilyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine serves as a versatile reagent in organic synthesis, particularly in the formation of azomethine ylides. These ylides are crucial intermediates in various cycloaddition reactions, notably [3+2] cycloadditions which lead to the synthesis of complex nitrogen-containing heterocycles such as pyrrolidines.
| Reaction Type | Product Type | Yield | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | N-benzyl substituted pyrrolidines | High | |
| Asymmetric 1,3-dipolar cycloaddition | Chiral pyrrolidines | Good |
Pharmacological Research
The compound has been investigated for its potential biological activities, particularly its role in the modulation of sodium channels. This property makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.
- Sodium Channel Blocking : Preliminary studies suggest that this compound may exhibit sodium channel-blocking properties, which could be beneficial in treating conditions related to excitability disorders.
Research has indicated that compounds structurally related to this compound may influence cellular processes through interactions with specific proteins.
- Case Study : A study involving a related compound demonstrated its ability to stabilize proteins involved in cellular stress responses, indicating potential applications in neuroprotection and other therapeutic areas .
Mechanism of Action
The mechanism of action of N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection and can be selectively removed under specific conditions, allowing for controlled reactivity. The benzyl group can participate in aromatic substitution reactions, further expanding the compound’s versatility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared with structurally related silicon- or benzyl-containing amines to highlight substituent-driven differences in reactivity and applications.
Reactivity and Catalytic Performance
- Dual TMS Groups: The target compound’s dual TMS groups provide steric bulk, reducing unwanted side reactions in metal-catalyzed processes. This contrasts with mono-TMS analogs (e.g., N-Benzyl-1-(trimethylsilyl)methanamine), which exhibit higher reactivity but lower selectivity .
- Electron-Withdrawing Substituents : Compounds like N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine () show enhanced electrophilicity due to the trifluoro group, favoring nucleophilic substitutions in fluorinated drug synthesis.
- Brominated Derivatives : N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine () is tailored for cross-coupling reactions, leveraging bromine’s leaving-group capability in C–C bond formation.
Biological Activity
N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine (CAS No. 144964-17-0) is an organosilicon compound with potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its synthetic utility, pharmacological properties, and mechanisms of action.
- Molecular Formula : C₁₅H₂₉NSi₂
- Molecular Weight : 279.57 g/mol
- Boiling Point : Not specified
- Density : Not specified
- Functional Groups : Amine, ether, phenyl
Synthetic Utility
This compound serves as a precursor for non-stabilized azomethine ylides, which are valuable in various cycloaddition reactions. These reactions facilitate the formation of functionalized N-heterocycles, crucial for developing pharmaceuticals and agrochemicals .
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain amine derivatives possess antibacterial properties against Helicobacter pylori, which is linked to gastric ulcers and cancer . The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy.
Case Studies
-
Antibacterial Activity :
- A study evaluated the in vitro activity of various derivatives against H. pylori, revealing minimum inhibitory concentration (MIC) values ranging from 8 to 64 µg/mL depending on the substituents on the phenyl ring .
- Compounds with electron-withdrawing groups (e.g., chloro or cyano) showed enhanced antibacterial effects compared to their unsubstituted counterparts.
- Cytotoxicity :
The biological activity of this compound may be attributed to its ability to interact with biological targets through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : Some derivatives may disrupt bacterial cell membranes, leading to cell lysis.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₉NSi₂ |
| Molecular Weight | 279.57 g/mol |
| Antibacterial MIC Range | 8 - 64 µg/mL |
| Cytotoxicity | Moderate against cancer cells |
Q & A
What are the optimized synthetic routes for N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine, and how do reaction conditions influence yield?
Advanced Research Focus
The synthesis typically involves alkylation of a benzylamine precursor with trimethylsilyl reagents. A validated method ( ) uses reflux conditions in acetonitrile with (chloromethyl)trimethylsilane, achieving a 41% yield after column chromatography (EtOAc/PE = 1:10). Key variables include:
- Solvent Choice : Acetonitrile promotes nucleophilic substitution due to its polar aprotic nature.
- Stoichiometry : Excess trimethylsilyl reagent (3:1 molar ratio) drives the reaction to completion.
- Purification : Silica gel chromatography resolves steric hindrance-induced byproducts.
Contradictions arise in alternative methods (), where similar silylated amines are synthesized without neutralization steps, suggesting pH sensitivity. Researchers should monitor reaction progress via TLC and optimize solvent/reagent ratios empirically.
How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Basic Research Focus
Critical characterization data include:
- ¹H NMR : Trimethylsilyl (TMS) groups appear as singlets at δ 0.0–0.2 ppm. Benzyl protons resonate as a multiplet at δ 7.2–7.4 ppm, while methylene bridges (N-CH2-Si) show signals at δ 2.5–3.0 ppm ( ).
- IR Spectroscopy : Si-C stretches near 1250 cm⁻¹ and Si-CH3 deformations at 840 cm⁻¹ confirm silyl groups ( ).
- Mass Spectrometry : A molecular ion peak at m/z 265.54 (C₁₄H₂₇NSi₂) validates the molecular formula ( ).
For advanced validation, cross-reference with databases like NIST Chemistry WebBook ( ) and ensure compliance with pharmacopeial standards ( ).
What are the stability challenges of this compound under varying storage conditions?
Advanced Research Focus
The compound’s stability is influenced by:
- Moisture Sensitivity : Hydrolysis of Si–N bonds can occur in humid environments. Store under inert gas (e.g., argon) in sealed vials ().
- Thermal Decomposition : Prolonged heating above 60°C may degrade silyl groups, as observed in related compounds ().
- Light Exposure : UV radiation induces radical reactions; amber glass or foil-wrapped containers are recommended ( ).
Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC to detect degradation products.
How does the steric bulk of bis(trimethylsilyl)methyl groups impact reactivity in organometallic reactions?
Advanced Research Focus
The bis(trimethylsilyl)methyl moiety imposes steric hindrance, altering reaction pathways:
- Nucleophilic Substitution : Reduced reactivity in SN2 mechanisms due to hindered backside attack ( ).
- Coordination Chemistry : The bulky ligand destabilizes metal complexes, favoring low-coordination states (e.g., trigonal planar geometries).
- Catalytic Applications : In Pd-catalyzed cross-couplings, the ligand slows oxidative addition but enhances selectivity ().
Researchers should compare kinetic data with less hindered analogs (e.g., N-benzyl-N-methylamine) to quantify steric effects.
What role does this compound play in multi-step syntheses of bioactive molecules?
Advanced Research Focus
The compound serves as a precursor for:
- Protected Amine Intermediates : Silyl groups act as temporary protecting agents in peptide synthesis ().
- Heterocyclic Scaffolds : Used in benzimidazole derivatives () and PARP inhibitors ( ) via Mannich or Ullmann couplings.
- Isotopic Labeling : Deuteration at methylene positions (e.g., CD₂ analogs) enables tracer studies ().
For reproducibility, document reaction scales and work-up procedures meticulously, as silylated byproducts may complicate purification.
How can conflicting spectral data for silylated amines be resolved during structural elucidation?
Methodological Guidance
Discrepancies in NMR or IR data (e.g., vs. 3) arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.1–0.3 ppm.
- Artifacts : IR spectra may show filter-induced artifacts (e.g., 998 cm⁻¹ in ).
Resolution Strategies : - Use high-field NMR (≥400 MHz) and DEPT-135 for carbon assignments.
- Cross-validate with computational methods (DFT calculations for expected IR peaks).
- Consult multi-technique databases (e.g., NIST, ) for reference spectra.
What synthetic modifications enhance the hydrolytic stability of this compound derivatives?
Advanced Research Focus
Strategies to improve stability include:
- Electron-Withdrawing Substituents : Introduce fluorinated groups on the benzyl ring to reduce nucleophilic attack ().
- Bulkier Silyl Groups : Replace trimethylsilyl with tert-butyldimethylsilyl (TBS) to increase steric shielding ().
- Proton Sponge Bases : Add non-nucleophilic bases (e.g., 2,6-lutidine) to buffer acidic byproducts during synthesis ( ).
Evaluate modifications via Arrhenius plots to quantify activation energy for hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
